molecular formula C17H15NOS3 B12169881 (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12169881
M. Wt: 345.5 g/mol
InChI Key: LSVOLEMLOWUGNC-PTNGSMBKSA-N
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Description

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylethyl group, and a methylthiophene moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring or the methylthiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and phenylethyl group are believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory and cancer pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-Acetyl-L-tryptophan
  • N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives

Uniqueness

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it possesses a thiazolidinone ring fused with a phenylethyl group and a methylthiophene moiety, making it a versatile molecule for various applications in research and industry.

Properties

Molecular Formula

C17H15NOS3

Molecular Weight

345.5 g/mol

IUPAC Name

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15NOS3/c1-12-8-10-21-14(12)11-15-16(19)18(17(20)22-15)9-7-13-5-3-2-4-6-13/h2-6,8,10-11H,7,9H2,1H3/b15-11-

InChI Key

LSVOLEMLOWUGNC-PTNGSMBKSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3

Origin of Product

United States

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